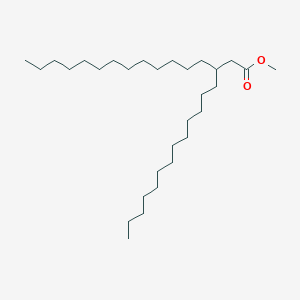

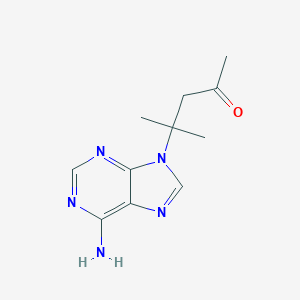

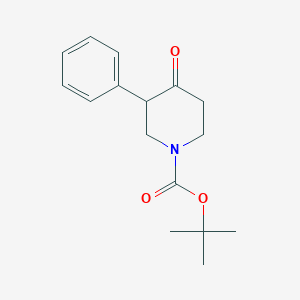

![molecular formula C12H17N3O2 B153487 叔丁基7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯 CAS No. 192869-49-1](/img/structure/B153487.png)

叔丁基7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯

描述

The compound tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical intermediate that can be utilized in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carboxylate derivatives and their relevance in medicinal chemistry. For instance, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate is an intermediate for nicotinic acetylcholine receptor agonists , and tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related tert-butyl carboxylate compounds involves multi-step reactions, often optimized for large-scale production. For example, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate includes a one-pot process with debenzylation and ring hydrogenation steps, successfully scaled up to multihundred gram quantities . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl carboxylate derivatives. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing its crystallization in the triclinic space group and the proline ring adopting an envelope conformation . This level of structural detail is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl carboxylate moiety is versatile in chemical reactions, often serving as a protective group for carboxylic acids and as a handle for further functionalization. The papers suggest that these compounds can undergo various chemical transformations, such as organocatalyzed synthesis , which is essential for creating diverse libraries of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, as seen in the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, can lead to specific molecular packing patterns in the solid state . These properties are important for the compound's stability, solubility, and overall suitability for use in drug development.

科学研究应用

药物化学和药用应用

嘧啶衍生物,包括类似于叔丁基7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯的结构,在治疗剂开发中发挥着关键作用,因为它们具有广泛的生物活性。这些化合物在合成针对各种疾病的药物时起着重要作用,展示出显著的抗炎、抗癌、抗病毒和抗菌性能。嘧啶骨架的多功能性允许设计具有增强药理活性和降低毒性的分子,表明它们在药物发现和开发中的潜力(Rashid et al., 2021)。

光电材料

关于嘧啶和喹唑啉衍生物的研究表明它们在光电材料的制备中的应用。这些化合物被纳入π-扩展的共轭系统中,用于制造用于有机发光二极管(OLEDs)的材料,包括高效的红色磷光OLEDs和用于非线性光学应用的材料。嘧啶衍生物的结构多样性使它们在开发用于电子设备的新型材料中具有价值,突显了它们在材料科学中的重要性(Lipunova et al., 2018)。

生物学和药理学见解

嘧啶代谢在癌症中扮演着非增殖作用,超越了其传统与细胞生长和增殖的关联。最近的研究表明,嘧啶 catabolism 可以诱导癌细胞分化,并通过上皮-间质转化(EMT)过程在实体肿瘤中维持间充质样状态。这种理解为在癌症治疗中靶向嘧啶代谢开辟了新途径,表明调节嘧啶水平可能为管理癌症提供新的治疗策略(Siddiqui & Ceppi, 2020)。

属性

IUPAC Name |

tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMDDESVTHLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627633 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

CAS RN |

192869-49-1 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

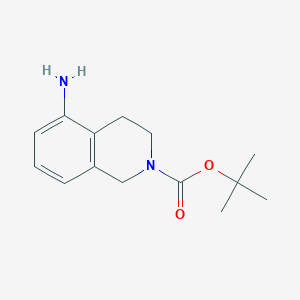

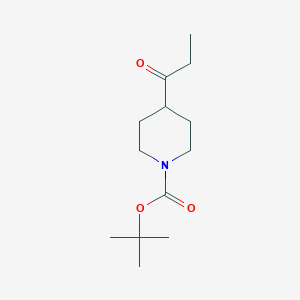

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

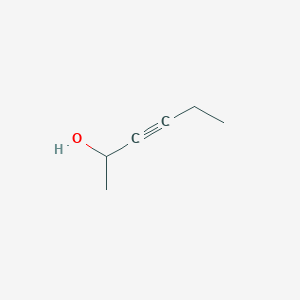

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)

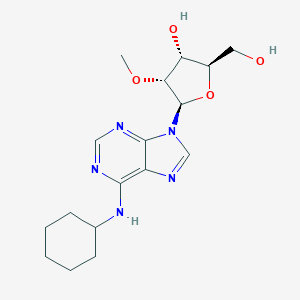

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)